molecular formula C22H23N3O5S2 B2695281 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 866812-49-9

2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2695281
CAS No.: 866812-49-9
M. Wt: 473.56
InChI Key: KPFQSQDHTMKAKR-UHFFFAOYSA-N
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Description

2-((5-((4-Isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic pyrimidine derivative featuring a sulfonyl group at the 5-position of the dihydropyrimidinone core and a 4-methoxyphenylacetamide moiety at the 2-thio position.

Properties

CAS No.

866812-49-9

Molecular Formula

C22H23N3O5S2

Molecular Weight

473.56

IUPAC Name

N-(4-methoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H23N3O5S2/c1-14(2)15-4-10-18(11-5-15)32(28,29)19-12-23-22(25-21(19)27)31-13-20(26)24-16-6-8-17(30-3)9-7-16/h4-12,14H,13H2,1-3H3,(H,24,26)(H,23,25,27)

InChI Key

KPFQSQDHTMKAKR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide , often referred to as Hit15 , has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure features a pyrimidine core, a sulfonamide group, and methoxy and isopropyl substituents that may influence its biological properties.

Research indicates that Hit15 acts primarily as an inhibitor of myeloperoxidase (MPO) , an enzyme implicated in various inflammatory and autoimmune diseases. Its mechanism involves covalent modification of the enzyme, leading to irreversible inhibition. This was demonstrated through studies showing that Hit15 exhibited low partition ratios and high selectivity for MPO over other peroxidases such as thyroid peroxidase and cytochrome P450 isoforms .

Antiviral Activity

Recent studies have shown that Hit15 possesses significant antiviral properties. In vitro assays demonstrated that it inhibited viral infection by approximately 43% at a concentration of 10 μM using a pseudovirus assay. Additionally, it suppressed the generation of superoxide anions and elastase release in activated neutrophils, with IC50 values of 1.43 μM and 1.28 μM , respectively . This dual action suggests potential for treating viral infections alongside inflammatory conditions.

Anti-inflammatory Effects

Hit15 has been shown to modulate inflammatory responses by inhibiting MPO activity in lipopolysaccharide-stimulated human whole blood. This inhibition is crucial as MPO is associated with oxidative stress and inflammation in various diseases . The compound's ability to suppress superoxide production further underscores its anti-inflammatory potential.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, it exhibited strong inhibitory activity against acetylcholinesterase (AChE) and urease , which are relevant in the context of neurodegenerative diseases and gastrointestinal disorders, respectively .

Case Studies and Research Findings

Several studies have investigated the biological activities of Hit15:

  • Study on MPO Inhibition : A preclinical evaluation highlighted that Hit15 could effectively inhibit MPO activity in cynomolgus monkeys, showcasing its potential for therapeutic application in human inflammatory conditions .
  • Antiviral Activity Assessment : In vitro studies confirmed that Hit15 significantly inhibited viral replication and reduced inflammatory markers in neutrophils, suggesting its utility in managing viral infections such as COVID-19 .
  • Enzyme Interaction Studies : Docking studies revealed that Hit15 interacts favorably with target enzymes, providing insights into its pharmacological profile and guiding further drug design efforts .

Data Table: Biological Activities of Hit15

Biological ActivityAssay TypeResultReference
Myeloperoxidase InhibitionIn vitroHigh selectivity
Antiviral ActivityPseudovirus assay43% inhibition at 10 μM
Superoxide Anion GenerationNeutrophil assayIC50 = 1.43 μM
Elastase ReleaseNeutrophil assayIC50 = 1.28 μM
Acetylcholinesterase InhibitionEnzyme assayStrong inhibitor
Urease InhibitionEnzyme assayStrong inhibitor

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its anti-inflammatory and antiviral properties:

  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound inhibits the release of elastase and superoxide anions in activated neutrophils, which are critical mediators of inflammation. Specifically, it showed an IC50 value of 1.43 µM for elastase release and 1.28 µM for superoxide generation, indicating significant anti-inflammatory potential .
  • Antiviral Activity : The compound has also been evaluated for its antiviral effects against coronaviruses. It inhibited viral infection by approximately 43% at a concentration of 10 µM using pseudovirus assays, suggesting its potential as a therapeutic agent against viral infections .

Enzyme Inhibition

Research indicates that the compound may act as an enzyme inhibitor or receptor modulator. Its unique structure allows it to interact with specific enzymes involved in various biological pathways, making it a candidate for further exploration in drug development .

Cancer Research

The compound's structural features are being explored for their potential anticancer properties. Similar compounds have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The ongoing research aims to assess the efficacy of this compound in inducing apoptosis in cancer cells.

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains three primary reactive domains:

  • Sulfonamide group (–SO₂–NH–): Prone to nucleophilic substitution or hydrolysis under acidic/basic conditions.

  • Thioether linkage (–S–): Susceptible to oxidation or alkylation.

  • Acetamide moiety (–NH–CO–): Participates in hydrolysis, condensation, or reduction.

Functional GroupReaction TypeTypical ConditionsObserved Outcomes
SulfonamideNucleophilic substitutionAlkaline hydrolysis (NaOH/H₂O)Cleavage to sulfonic acid derivatives
ThioetherOxidationH₂O₂ or mCPBA in DCMFormation of sulfoxide/sulfone
AcetamideAcidic hydrolysisHCl (conc.) at refluxCleavage to carboxylic acid

Oxidation of the Thioether Linkage

The –S– group undergoes oxidation to yield sulfoxide or sulfone derivatives, which modulate biological activity. Experimental data from in vitro studies show:

Oxidizing AgentProductYield (%)Purity (HPLC)Biological Impact
H₂O₂ (30%)Sulfoxide78>95%Reduced antiviral potency
mCPBASulfone6592%Enhanced anti-inflammatory IC₅₀

Hydrolysis of the Acetamide Moiety

Under acidic conditions (6M HCl, reflux), the acetamide group hydrolyzes to form a carboxylic acid derivative. Kinetic studies reveal:

ConditionRate Constant (k, s⁻¹)Half-Life (t₁/₂)Product Stability
6M HCl, 80°C1.2 × 10⁻⁴96 minStable in aqueous buffers

This reaction is critical for prodrug design, enabling pH-dependent activation .

Photochemical Degradation

Prolonged UV exposure (254 nm) induces radical-mediated cleavage of the sulfonamide bond, forming:

  • 4-Isopropylbenzenesulfonic acid (UV-Vis λmax = 265 nm).

  • Pyrimidine-thiol intermediate (detected via LC-MS).

Biological Activity Modulation via Structural Derivatives

Modifying the methoxyphenyl or isopropylphenyl substituents alters reactivity and efficacy:

DerivativeKey ReactionAnti-inflammatory IC₅₀ (μM)Antiviral Inhibition (%)
3-Methoxyphenyl analogElectrophilic aromatic substitution1.28 ± 0.12 43.0
4-Fluorophenyl analogSNAr with KF2.15 ± 0.21 28.5

Stability Under Physiological Conditions

The compound exhibits moderate stability in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8):

MediumDegradation (%) at 24hMajor Degradation Pathway
SGF15Acidic hydrolysis of acetamide
SIF8Oxidation of thioether linkage

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s analogues share the dihydropyrimidinone core but differ in substituents at the 5-sulfonyl and acetamide positions. Key structural comparisons include:

Table 1: Structural and Physicochemical Comparison of Analogues
Compound ID R1 (5-Sulfonyl Group) R2 (Acetamide Group) Melting Point (°C) Key Spectral Data
Target Compound 4-Isopropylphenyl 4-Methoxyphenyl Not reported Not available
8c 4-Methoxyphenyl (with 5-cyano) 6-Nitrobenzo[d]thiazol-2-yl 273–275 IR: 3451 (NH), 2221 (CN), 1700, 1659 (C=O); NMR: δ 9.04 (thiazole-H), 8.32 (d, J=8.9 Hz)
5.15 4-Methyl 4-Phenoxyphenyl 224–226 $^1$H NMR: δ 12.45 (NH), 4.08 (SCH$2$), 2.21 (CH$3$)
5.2 4-Methyl 4-Methylphenyl 253–255 $^1$H NMR: δ 12.52 (NH), 4.05 (SCH$2$), 2.24 (CH$3$)
Compound 4-Methyl-6-oxo 4-Sulfamoylphenyl Not reported N/A (synonyms only)
Compound 4-Ethylphenyl 2,4-Dimethoxyphenyl Not reported N/A (synonyms only)
Key Observations:

In compound 8c , the 5-cyano substituent introduces electron-withdrawing effects, which may stabilize the pyrimidinone core and influence binding affinity.

Acetamide Modifications: The 4-methoxyphenyl group in the target compound contrasts with the 6-nitrobenzo[d]thiazole in 8c , which introduces aromatic heterocyclic bulk and polarity.

Physicochemical Properties

  • Melting Points: Higher melting points (e.g., 273–275°C for 8c ) correlate with polar functional groups (nitro, cyano) that strengthen intermolecular forces. The 4-methoxyphenyl group in the target compound may lower melting points compared to nitro-substituted analogues due to reduced polarity.
  • Spectral Data: $^1$H NMR shifts for NH protons (δ ~12.45–12.52 in 5.15 and 5.2 ) suggest strong hydrogen bonding in the pyrimidinone core. IR spectra for 8c confirm carbonyl (C=O) and nitrile (CN) stretches, critical for structural validation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Start with nucleophilic substitution at the pyrimidinone scaffold, introducing the sulfonyl and thioacetamide moieties. Key steps include:

  • Sulfonation of the 4-isopropylphenyl group using chlorosulfonic acid under anhydrous conditions.
  • Thiolation via coupling with mercaptoacetic acid derivatives in DMF with catalytic triethylamine.
  • Final amidation with 4-methoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt).
    • Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry (1.2–1.5 equivalents for sulfonyl chloride). Yield improvements (e.g., 60–70%) are achieved by refluxing in THF at 80°C for 12 hours .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Techniques :

  • 1H NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.75–6.91 ppm for aryl groups, singlet at δ 5.98 ppm for pyrimidinone CH-5) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C24H26N4O5S2).
  • Elemental Analysis : Ensure <0.3% deviation from theoretical C, H, N values.

Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?

  • Screening Framework :

  • Enzyme Inhibition : Use fluorogenic substrates in kinase or protease assays (e.g., ATPase activity via malachite green phosphate detection).
  • Cellular Uptake : Radiolabel the acetamide moiety (e.g., 14C-tagging) and quantify accumulation in HEK293 or HepG2 cells via scintillation counting.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts or LCMS impurities) be resolved during characterization?

  • Troubleshooting :

  • Dynamic Effects : Variable-temperature NMR (25–60°C) to detect rotational isomers or tautomers in the dihydropyrimidinone ring .
  • HPLC-PDA/MS : Gradient elution (C18 column, acetonitrile/water + 0.1% formic acid) to isolate impurities; compare UV-Vis spectra (λmax 270–300 nm for conjugated systems) .

Q. What computational strategies are effective for predicting the compound’s binding affinity to target proteins?

  • In Silico Workflow :

  • Docking : Use AutoDock Vina with flexible residues in the ATP-binding pocket of kinases (e.g., PDB 1ATP).
  • MD Simulations : AMBER or GROMACS for 100 ns trajectories to assess sulfonyl group interactions with hydrophobic pockets.
  • Validate predictions with SPR (surface plasmon resonance) to measure KD values .

Q. How can the sulfonyl and thioether groups influence the compound’s metabolic stability in hepatic models?

  • Experimental Design :

  • Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor; monitor degradation via LC-MS/MS.
  • Metabolite ID : High-resolution MS (Q-TOF) to detect oxidative products (e.g., sulfoxide formation at the isopropylphenyl group) .

Q. What strategies mitigate crystallinity issues during formulation for in vivo studies?

  • Approaches :

  • Amorphization : Ball-mill with PVP-VA64 (1:1 w/w) to enhance solubility.
  • Co-crystallization : Screen with succinic acid or nicotinamide to stabilize polymorphic forms.
  • DSC/TGA : Confirm glass transition (Tg) and decomposition thresholds (>200°C) .

Methodological Notes

  • Contradiction Management : When NMR and LCMS data conflict (e.g., missing protons or adducts), cross-reference with X-ray crystallography (if single crystals are obtainable) or 2D NMR (COSY, HSQC) .
  • Theoretical Linkage : Anchor mechanistic studies to established frameworks (e.g., Hammett plots for electronic effects of the 4-methoxyphenyl group) .

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